molecular formula C17H16F3N3O2S B5620461 N-ethyl-N-(2-hydroxyethyl)-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide

N-ethyl-N-(2-hydroxyethyl)-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide

Cat. No. B5620461
M. Wt: 383.4 g/mol
InChI Key: MXGUFPVJTWSZFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives often involves regioselective methods and reactions with various chemical moieties to achieve the desired structure. While specific synthesis details for N-ethyl-N-(2-hydroxyethyl)-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide are not directly available, related synthesis approaches include the reaction of imidazotriazinethiones with ethyl phenylpropiolate under conditions favoring Michael-type addition followed by intramolecular cyclization (Vinogradov et al., 2023). These methods highlight the complexity and specificity required in synthesizing such structurally intricate molecules.

Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives, including this compound, is characterized by the presence of an imidazo[2,1-b]thiazole core, which significantly influences their chemical behavior and interactions. The structural analysis often involves spectroscopic methods to elucidate the arrangement of atoms and functional groups. For compounds within this chemical family, crystallography and NMR spectroscopy provide insights into their planarity, substituent effects, and overall conformation (Deng et al., 2010).

Chemical Reactions and Properties

Imidazo[2,1-b]thiazole derivatives engage in various chemical reactions, reflecting their reactivity and potential for functionalization. These compounds can participate in Mannich reactions, showcasing their utility in constructing biologically relevant structures with pharmacophoric groups (Mei et al., 2013). Their chemical properties are influenced by the imidazo[2,1-b]thiazole core, which can interact with different reagents and underpin their biological activities.

properties

IUPAC Name

N-ethyl-N-(2-hydroxyethyl)-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O2S/c1-2-22(7-8-24)15(25)14-10-26-16-21-13(9-23(14)16)11-3-5-12(6-4-11)17(18,19)20/h3-6,9-10,24H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGUFPVJTWSZFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C(=O)C1=CSC2=NC(=CN12)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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